molecular formula C16H15NO2 B15066001 N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide CAS No. 83913-70-6

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide

Cat. No.: B15066001
CAS No.: 83913-70-6
M. Wt: 253.29 g/mol
InChI Key: NNMSRAGFGKTNNL-UHFFFAOYSA-N
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Description

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is a polycyclic aromatic compound featuring a partially saturated naphthalene core (3,4-dihydronaphthalene) linked via an N-methyl group to a furan-3-carboxamide moiety. The dihydronaphthalene group contributes to planarity and π-π interactions, while the furan carboxamide introduces polarity and hydrogen-bonding capabilities.

Properties

CAS No.

83913-70-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(3,4-dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide

InChI

InChI=1S/C16H15NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-5,8-11H,6-7H2,1H3

InChI Key

NNMSRAGFGKTNNL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=CC=CC=C2CC1)C(=O)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide typically involves the reaction of 3,4-dihydronaphthalen-2-ylamine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs from Polycyclic Aromatic Derivatives ()

Compounds such as N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide (6b) and N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(phenyl)methyl)acetamide (6d) share the dihydronaphthalene backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Spectroscopic Comparison with Compounds
Compound Name Substituents Molecular Weight (g/mol) Key NMR Shifts (δ, ppm, DMSO-d6) IR Absorptions (cm⁻¹)
Target Compound 3,4-Dihydronaphthalenyl, N-methylfuran ~281.3 (estimated) N/A N/A
6b () Benzamide, p-tolyl, hydroxy, dioxo 439.47 Aromatic H: 7.6–8.1; NH: 10.2 C=O: 1680–1720
6c () Acetamide, p-tolyl, hydroxy, dioxo 379.41 CH3 (acetamide): 2.0; NH: 9.8 C=O: 1705
  • Structural Differences : The target lacks the 1,4-dioxo and hydroxy groups present in compounds, reducing electron-withdrawing effects. The furan ring in the target may exhibit distinct aromatic proton shifts (δ 6.5–7.5 ppm) compared to benzamide derivatives (δ 7.6–8.1 ppm) .
  • NMR Trends : The N-methyl group in the target is expected to resonate as a singlet near δ 2.8–3.0 ppm, contrasting with acetamide methyl groups (δ ~2.0 ppm) in 6c .

Amino Acid-Conjugated Dioxo-Dihydronaphthalene Derivatives ()

Compounds like N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-phenylalanine (6) and 3N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)propanoic acid (3) highlight the impact of substituents on solubility and reactivity:

Table 2: Functional Group and Solubility Comparisons
Compound Name Functional Groups Solubility (Inference) Key IR Peaks (cm⁻¹)
Target Compound Furan carboxamide, dihydronaphthalene Moderate (DMSO) C=O: ~1650–1680
6 () L-Phenylalanine, dioxo-naphthyl Low (aqueous) C=O: 1710
  • IR Spectroscopy : The absence of 1,4-dioxo groups in the target reduces C=O stretching frequencies compared to compounds (~1650–1680 cm⁻¹ vs. 1710 cm⁻¹) .

Tetrahydronaphthalene Derivatives ()

Compounds such as 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide provide insights into saturation effects:

Table 3: Saturation and Pharmacological Comparisons
Compound Name Saturation Level Pharmacological Tests ()
Target Compound 3,4-Dihydronaphthalene N/A
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Fully saturated pH: 5.8–6.5; Sterility: Compliant
  • Pharmacological Data : While highlights sterility and pH compliance for tetrahydronaphthalene derivatives, similar tests for the target compound would require empirical validation .

Biological Activity

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 71414827

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer pathways. For instance, it has been shown to inhibit the MITF (Microphthalmia-associated transcription factor) pathway, which is crucial in melanoma progression .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits low cytotoxicity across different cell lines. For example, it showed a CC50_{50} value greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activity Studies

StudyCell Line/ModelConcentration TestedObservations
SK-MEL-5 (melanoma)Up to 35 µMReduced gene expression related to MITF
Vero Cells>100 µMLow cytotoxicity observed
Rat Thoracic AortaVariesVasorelaxant effects noted

Case Study 1: Inhibition of MITF Pathway

In a study examining the role of this compound in melanoma treatment, researchers found that the compound significantly inhibited the expression of MITF target genes in SK-MEL-5 cells. This inhibition correlated with reduced cell viability and proliferation, suggesting potential therapeutic applications in melanoma management .

Case Study 2: Safety Profile Assessment

A separate investigation focused on assessing the safety profile of the compound using Vero and MDCK cell lines. Results indicated that even at high concentrations (>100 μM), the compound did not exhibit significant cytotoxic effects, supporting its potential for further pharmacological development .

Discussion

The biological activity of this compound highlights its potential as an inhibitor in cancer pathways and its favorable safety profile. The ability to inhibit the MITF pathway suggests implications for melanoma treatment, while low cytotoxicity positions it as a candidate for further research.

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